1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol
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Overview
Description
1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol typically involves the reaction of thiazole derivatives with appropriate alkylating agents. One common method is the alkylation of 2-amino-4,5-dimethylthiazole with 3-methylbutan-1-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dimethyl-1,3-thiazol-2-yl)ethan-1-ol
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
- 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
Uniqueness
1-(Dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol is unique due to its specific chemical structure, which includes a thiazole ring and a branched alkyl chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be advantageous in certain research and industrial contexts.
Properties
Molecular Formula |
C10H17NOS |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
1-(4,5-dimethyl-1,3-thiazol-2-yl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C10H17NOS/c1-6(2)5-9(12)10-11-7(3)8(4)13-10/h6,9,12H,5H2,1-4H3 |
InChI Key |
QCOAEJBPLGSGET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(CC(C)C)O)C |
Origin of Product |
United States |
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